molecular formula C33H35N3O6S3 B014670 Texas Red-2-Sulfonamidoethyl Mercaptan CAS No. 1258221-19-0

Texas Red-2-Sulfonamidoethyl Mercaptan

Cat. No.: B014670
CAS No.: 1258221-19-0
M. Wt: 665.8 g/mol
InChI Key: QBUINQBVLJVORG-UHFFFAOYSA-N
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Description

2-(3-Oxa-23-aza-9-azoniaheptacyclo[177115,902,1704,15023,27013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate is a complex organic compound with a unique structure This compound is characterized by its heptacyclic framework, which includes multiple heteroatoms such as oxygen, nitrogen, and sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate typically involves multiple steps, including the formation of the heptacyclic core and the subsequent introduction of the sulfonate and sulfamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring system.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The sulfonate and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying complex ring systems and heteroatom chemistry.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development or as a therapeutic agent.

    Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing groups may interact with thiol groups in proteins, affecting their function and activity. Additionally, the compound’s unique ring system may enable it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
  • 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

Uniqueness

The uniqueness of 2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate lies in its complex heptacyclic structure and the presence of multiple heteroatoms. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O6S3/c37-44(38,34-11-16-43)22-9-10-23(28(19-22)45(39,40)41)29-26-17-20-5-1-12-35-14-3-7-24(30(20)35)32(26)42-33-25-8-4-15-36-13-2-6-21(31(25)36)18-27(29)33/h9-10,17-19,34H,1-8,11-16H2,(H-,39,40,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUINQBVLJVORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400472
Record name AC1N4WA5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258221-19-0
Record name AC1N4WA5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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